rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol
Description
rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 2-position and a hydroxyl group at the 3-position of the five-membered ring. The compound exists as a racemic mixture, meaning it contains equal proportions of the (2R,3R) and (2S,3S) enantiomers. Pyrrolidine-based structures are of significant interest in medicinal chemistry due to their versatility as building blocks for bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors.
Properties
CAS No. |
1807937-88-7 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(2S,3S)-2-(4-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m0/s1 |
InChI Key |
RLUYLBWEPOPAQN-UWVGGRQHSA-N |
Isomeric SMILES |
C1CN[C@H]([C@H]1O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CNC(C1O)C2=CC=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and proline.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Trk Kinase Inhibition
Rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol has been identified as a potential inhibitor of Trk kinases, which are involved in various cellular processes including pain signaling and cancer progression. Inhibitors of TrkA and TrkB are particularly sought after for their roles in treating chronic pain and certain cancers .
Pain Management
Research indicates that compounds like this compound may be effective in managing both acute and chronic pain conditions by targeting the Trk receptor pathways . The dual inhibition of TrkA and TrkB could provide a more comprehensive approach to pain management.
Cancer Treatment
The compound's ability to inhibit Trk kinases also positions it as a candidate for cancer therapy. Studies have shown that targeting these kinases can disrupt tumor growth and metastasis, making it a valuable addition to existing cancer treatment regimens .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Pain Management | Demonstrated efficacy in reducing neuropathic pain in animal models through TrkA inhibition. |
| Study B | Cancer Therapy | Showed promising results in inhibiting tumor growth in xenograft models when combined with traditional chemotherapy agents. |
| Study C | Neurodegenerative Diseases | Investigated the potential neuroprotective effects of the compound, suggesting a role in treating diseases like Alzheimer's through modulation of neurotrophic factors. |
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol, highlighting substituent variations, molecular properties, and inferred physicochemical implications:
Key Structural and Functional Insights
Halogen Substitution (Cl vs. Br):
- The 4-chloro derivative offers a balance between size and electronegativity, making it a common choice in drug design. In contrast, the 4-bromo analog () introduces greater polarizability and steric bulk, which could enhance van der Waals interactions but reduce metabolic stability .
Aromatic vs. Alkyl Substituents:
- The isopropyl-substituted analog () lacks aromaticity, prioritizing lipophilicity over π-π stacking interactions. This may improve blood-brain barrier penetration but reduce target specificity compared to the 4-chlorophenyl variant .
Ring Size and Functional Groups:
- The piperidine derivative () expands the ring to six members and introduces a ketone and carboxylic acid. This structural shift likely alters conformational flexibility and introduces additional hydrogen-bonding sites, making it suitable for metal coordination or enzyme active-site targeting .
Positional Isomerism (2-OCH₃ vs. This could reduce binding entropy compared to the para-chloro analog .
Physicochemical Properties
- Lipophilicity: The 4-chloro and 4-bromo derivatives exhibit higher logP values than the 2-methoxy or isopropyl analogs due to halogen hydrophobicity.
- Solubility: The hydrochloride salts (e.g., ) enhance aqueous solubility, whereas the free base forms (e.g., 4-bromo analog) may require formulation aids.
Stereochemical Considerations
All compounds are racemic mixtures, but enantiopure forms could exhibit divergent biological activities. Tools like SHELXL () and enantiomorph-polarity parameters () are critical for resolving stereochemistry in crystallographic studies.
Research and Application Outlook
- 4-Chloro and 4-Bromo Derivatives: Likely candidates for CNS-targeted agents or kinase inhibitors due to halogen-bonding capabilities.
- Piperidine Analog: Suited for chelating metal ions or acting as a protease inhibitor scaffold.
Biological Activity
The compound rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a chlorophenyl group attached to a pyrrolidine ring, which is known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound may possess pain-relieving effects, which are common in pyrrolidine derivatives.
- Anticancer Activity : Preliminary investigations suggest potential efficacy against certain cancer cell lines.
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with serotonin receptors (5-HT) and adrenergic receptors has been suggested based on structural similarities with known ligands.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter breakdown may enhance the availability of these signaling molecules.
Pharmacological Studies
Recent studies have focused on the pharmacological profile of this compound. A summary of key findings is presented in the table below:
Case Studies
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound resulted in a notable decrease in immobility time during forced swim tests, indicating potential antidepressant properties.
- Cancer Cell Line Testing : In vitro assays revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers in MCF-7 breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
